molecular formula C32H55NO10 B585265 [(2S,3R,4S,6R)-4-(Dimethylamino)-2-[[(3R,4S,5S,6R,7S,9R,11E,13S,14R)-14-ethyl-4,13-dihydroxy-7-methoxy-3,5,7,9,11,13-hexamethyl-2,10-dioxo-1-oxacyclotetradec-11-en-6-yl]oxy]-6-methyloxan-3-yl] acetate CAS No. 198782-60-4

[(2S,3R,4S,6R)-4-(Dimethylamino)-2-[[(3R,4S,5S,6R,7S,9R,11E,13S,14R)-14-ethyl-4,13-dihydroxy-7-methoxy-3,5,7,9,11,13-hexamethyl-2,10-dioxo-1-oxacyclotetradec-11-en-6-yl]oxy]-6-methyloxan-3-yl] acetate

Cat. No.: B585265
CAS No.: 198782-60-4
M. Wt: 613.789
InChI Key: IUCZZHVKCDIHRC-CIPLOGNZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(2S,3R,4S,6R)-4-(Dimethylamino)-2-[[(3R,4S,5S,6R,7S,9R,11E,13S,14R)-14-ethyl-4,13-dihydroxy-7-methoxy-3,5,7,9,11,13-hexamethyl-2,10-dioxo-1-oxacyclotetradec-11-en-6-yl]oxy]-6-methyloxan-3-yl] acetate is a complex organic compound with a highly intricate structure

Preparation Methods

The synthesis of [(2S,3R,4S,6R)-4-(Dimethylamino)-2-[[(3R,4S,5S,6R,7S,9R,11E,13S,14R)-14-ethyl-4,13-dihydroxy-7-methoxy-3,5,7,9,11,13-hexamethyl-2,10-dioxo-1-oxacyclotetradec-11-en-6-yl]oxy]-6-methyloxan-3-yl] acetate involves multiple steps, including the formation of the oxan-3-yl acetate ring and the attachment of the dimethylamino and hexamethyl groups. The reaction conditions typically require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form different derivatives, depending on the reagents used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

[(2S,3R,4S,6R)-4-(Dimethylamino)-2-[[(3R,4S,5S,6R,7S,9R,11E,13S,14R)-14-ethyl-4,13-dihydroxy-7-methoxy-3,5,7,9,11,13-hexamethyl-2,10-dioxo-1-oxacyclotetradec-11-en-6-yl]oxy]-6-methyloxan-3-yl] acetate has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [(2S,3R,4S,6R)-4-(Dimethylamino)-2-[[(3R,4S,5S,6R,7S,9R,11E,13S,14R)-14-ethyl-4,13-dihydroxy-7-methoxy-3,5,7,9,11,13-hexamethyl-2,10-dioxo-1-oxacyclotetradec-11-en-6-yl]oxy]-6-methyloxan-3-yl] acetate involves its interaction with specific molecular targets and pathways. The compound binds to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

[(2S,3R,4S,6R)-4-(Dimethylamino)-2-[[(3R,4S,5S,6R,7S,9R,11E,13S,14R)-14-ethyl-4,13-dihydroxy-7-methoxy-3,5,7,9,11,13-hexamethyl-2,10-dioxo-1-oxacyclotetradec-11-en-6-yl]oxy]-6-methyloxan-3-yl] acetate can be compared with other similar compounds, such as:

  • This compound
  • This compound

These compounds share similar structural features but may differ in their specific functional groups or stereochemistry, leading to variations in their chemical and biological properties.

Biological Activity

The compound [(2S,3R,4S,6R)-4-(Dimethylamino)-2-[[(3R,4S,5S,6R,7S,9R,11E,13S,14R)-14-ethyl-4,13-dihydroxy-7-methoxy-3,5,7,9,11,13-hexamethyl-2,10-dioxo-1-oxacyclotetradec-11-en-6-yl]oxy]-6-methyloxan-3-yl] acetate is a complex organic molecule with significant biological activity. This article reviews its chemical properties and biological effects based on diverse sources of scientific literature.

The molecular formula of the compound is C36H65NO13C_{36}H_{65}NO_{13} with a molar mass of approximately 719.9 g/mol. The compound has a predicted density of 1.23 g/cm³ and a melting point range of 121-125 °C. It is classified as an irritant with specific risk codes indicating potential irritation to eyes and skin .

PropertyValue
Molecular FormulaC36H65NO13
Molar Mass719.9 g/mol
Density1.23 ± 0.1 g/cm³
Melting Point121-125 °C
pKa13.09 ± 0.70
Hazard SymbolsXi - Irritant

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. For instance, a study highlighted its effectiveness against various bacterial strains by targeting the type III secretion system (T3SS), which is crucial for bacterial virulence . The compound was shown to suppress Salmonella infection in vivo without affecting its growth in vitro, suggesting a selective inhibition mechanism that could be leveraged for therapeutic applications.

Cytotoxicity and Safety Profile

In terms of cytotoxicity, the compound has been evaluated for its safety in animal models. It demonstrated low toxicity levels in mice and rats and did not induce chromosomal aberrations in bone marrow cells . These findings are critical for assessing its potential use in clinical settings.

Pharmacokinetics

Pharmacokinetic studies reveal that the compound rapidly disappears from systemic circulation while being distributed effectively across various organs. This rapid clearance may enhance its therapeutic profile by minimizing prolonged exposure and potential side effects .

Case Study 1: Efficacy Against Bacterial Infections

In a controlled study involving infected mice, administration of the compound resulted in a significant reduction in bacterial load compared to untreated controls. The mechanism was linked to its inhibitory action on T3SS, making it a candidate for further development as an antibacterial agent .

Case Study 2: Safety Evaluation

A comprehensive safety evaluation involved administering varying doses of the compound to laboratory animals over an extended period. Results indicated no significant adverse effects or behavioral changes in subjects, reinforcing its potential as a safe therapeutic option .

Properties

IUPAC Name

[(2S,3R,4S,6R)-4-(dimethylamino)-2-[[(3R,4S,5S,6R,7S,9R,11E,13S,14R)-14-ethyl-4,13-dihydroxy-7-methoxy-3,5,7,9,11,13-hexamethyl-2,10-dioxo-1-oxacyclotetradec-11-en-6-yl]oxy]-6-methyloxan-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H55NO10/c1-13-24-31(8,38)15-17(2)25(35)18(3)16-32(9,39-12)28(20(5)26(36)21(6)29(37)42-24)43-30-27(41-22(7)34)23(33(10)11)14-19(4)40-30/h15,18-21,23-24,26-28,30,36,38H,13-14,16H2,1-12H3/b17-15+/t18-,19-,20+,21-,23+,24-,26+,27-,28-,30+,31+,32+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUCZZHVKCDIHRC-CIPLOGNZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(C=C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)O)C)OC2C(C(CC(O2)C)N(C)C)OC(=O)C)(C)OC)C)C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1[C@@](/C=C(/C(=O)[C@@H](C[C@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O)C)O[C@H]2[C@@H]([C@H](C[C@H](O2)C)N(C)C)OC(=O)C)(C)OC)C)\C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H55NO10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90747578
Record name (2S,3R,4S,6R)-4-(Dimethylamino)-2-{[(3R,4S,5S,6R,7S,9R,11E,13S,14R)-14-ethyl-4,13-dihydroxy-7-methoxy-3,5,7,9,11,13-hexamethyl-2,10-dioxo-1-oxacyclotetradec-11-en-6-yl]oxy}-6-methyloxan-3-yl acetate (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90747578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

613.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

198782-60-4
Record name (2S,3R,4S,6R)-4-(Dimethylamino)-2-{[(3R,4S,5S,6R,7S,9R,11E,13S,14R)-14-ethyl-4,13-dihydroxy-7-methoxy-3,5,7,9,11,13-hexamethyl-2,10-dioxo-1-oxacyclotetradec-11-en-6-yl]oxy}-6-methyloxan-3-yl acetate (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90747578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.